REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](C(OC)=O)[C:9]([O:11]C)=[O:10])=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1>Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the white solid which formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |